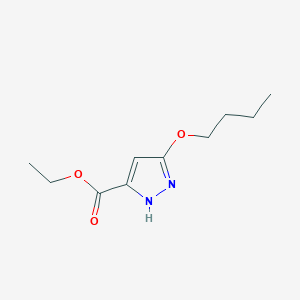

Ethyl 5-butoxy-1H-pyrazole-3-carboxylate

Description

Significance of the Pyrazole (B372694) Core in Heterocyclic Chemistry

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is of paramount importance in heterocyclic chemistry due to its versatile synthetic accessibility and wide range of biological activities. The pyrazole nucleus is a key constituent in numerous pharmaceuticals, agrochemicals, and dyes.

The presence of two nitrogen atoms in the pyrazole ring imparts unique chemical properties. It can act as both a hydrogen bond donor and acceptor, influencing its interaction with biological targets. The aromatic nature of the ring system provides stability, and it can be readily functionalized at various positions, allowing for the synthesis of a diverse library of derivatives.

Many compounds incorporating the pyrazole core exhibit a broad spectrum of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities. A notable example is the anti-inflammatory drug celecoxib, which features a pyrazole scaffold. This proven track record in drug discovery underscores the continued interest in synthesizing and evaluating new pyrazole-containing molecules.

Overview of Carboxylate Functionality in Bioactive Molecules

The carboxylate group (-COO⁻) or its ester form (-COOR) is a fundamental functional group in organic chemistry and is frequently found in bioactive molecules. The presence of a carboxylate or carboxylic acid moiety can significantly influence a molecule's physicochemical properties, such as its acidity, polarity, and ability to form hydrogen bonds.

In medicinal chemistry, the carboxylate group is often considered a bioisostere for other functional groups and can play a crucial role in a drug's pharmacokinetic and pharmacodynamic profiles. It can participate in key interactions with biological macromolecules, such as enzymes and receptors, through ionic bonding and hydrogen bonding. For instance, the carboxylate group is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs), where it is often essential for their mechanism of action.

Furthermore, the ester form of a carboxylate, as seen in Ethyl 5-butoxy-1H-pyrazole-3-carboxylate, can serve as a prodrug. In this strategy, the ester is enzymatically hydrolyzed in the body to release the active carboxylic acid, which can improve the drug's absorption and distribution.

Rationale for Investigating this compound

The investigation into this compound is predicated on the synergistic potential of its constituent parts. The combination of the biologically active pyrazole core with the modulating carboxylate function presents a compelling case for scientific inquiry. The addition of a butoxy group at the 5-position of the pyrazole ring is a specific structural modification that warrants investigation for several reasons:

Lipophilicity and Membrane Permeability: The four-carbon butoxy chain increases the lipophilicity of the molecule compared to smaller alkoxy groups. This property can enhance the compound's ability to cross biological membranes, potentially improving its bioavailability.

Steric and Electronic Effects: The butoxy group can exert steric and electronic effects that may influence the molecule's binding affinity and selectivity for specific biological targets.

Metabolic Stability: The presence of the butoxy group may affect the metabolic stability of the compound, potentially leading to a longer duration of action.

By systematically studying derivatives with varying alkoxy substituents, researchers can elucidate structure-activity relationships (SAR) and optimize the properties of pyrazole-based compounds for specific applications.

Scope and Objectives of Academic Inquiry

The academic inquiry into this compound and related compounds typically encompasses several key areas:

Synthesis and Characterization: A primary objective is the development of efficient and scalable synthetic routes to produce the target compound and its analogs. This involves the optimization of reaction conditions and the thorough characterization of the synthesized molecules using various spectroscopic techniques (e.g., NMR, IR, Mass Spectrometry) and elemental analysis.

Physicochemical Properties: Investigation of the compound's fundamental physicochemical properties, such as its melting point, boiling point, solubility, and lipophilicity (logP), is crucial for understanding its behavior in different environments.

Pharmacological Evaluation: A significant portion of the research focuses on evaluating the biological activities of the compound. This can include in vitro screening against various enzymes, receptors, and microbial strains, as well as in vivo studies in animal models to assess its potential therapeutic effects.

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a series of related compounds with systematic structural modifications, researchers aim to establish clear relationships between the chemical structure and the observed biological activity. This knowledge is vital for the rational design of more potent and selective agents.

Detailed Research Findings: A Deductive Approach

While specific, published research focusing solely on this compound is limited, a plausible synthesis and potential areas of biological investigation can be inferred from studies on analogous compounds.

A common and effective method for the synthesis of 5-substituted-1H-pyrazole-3-carboxylates involves a Claisen condensation followed by a cyclization reaction. nih.gov A potential synthetic pathway for this compound is outlined below:

Plausible Synthetic Scheme for this compound

| Step | Reactants | Reagents and Conditions | Product |

| 1 | Diethyl oxalate (B1200264) and a suitable butoxy-containing ketone | Base (e.g., Sodium ethoxide) in an appropriate solvent (e.g., Ethanol) | Intermediate β-dicarbonyl compound |

| 2 | Intermediate β-dicarbonyl compound | Hydrazine (B178648) hydrate (B1144303) in a suitable solvent (e.g., Acetic acid or Ethanol) | This compound |

This synthetic approach is versatile and allows for the introduction of various substituents on the pyrazole ring by selecting the appropriate starting materials.

Based on the known biological activities of other 5-alkoxy-pyrazole derivatives, it is reasonable to hypothesize that this compound could be investigated for a range of pharmacological effects. For instance, various substituted pyrazole carboxylates have demonstrated anti-inflammatory properties. nih.gov Therefore, a logical line of inquiry would be to assess the anti-inflammatory potential of the title compound, potentially through in vitro assays targeting key inflammatory mediators and in vivo models of inflammation.

Furthermore, the structural similarity to other bioactive pyrazoles suggests that investigations into its potential as an antimicrobial, analgesic, or anticancer agent could also be fruitful avenues for future research.

Interactive Data Table: Physicochemical Properties of Representative Pyrazole Carboxylates

The following table provides data for structurally related pyrazole carboxylates to offer a comparative context for the likely properties of this compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Ethyl 1H-pyrazole-3-carboxylate | C₆H₈N₂O₂ | 140.14 | 5932-27-4 |

| Ethyl 5-methyl-1H-pyrazole-3-carboxylate | C₇H₁₀N₂O₂ | 154.17 | 4027-57-0 |

| Ethyl 5-phenyl-1H-pyrazole-3-carboxylate | C₁₂H₁₂N₂O₂ | 216.24 | 10103-75-0 |

| Ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate | C₁₂H₁₃N₃O₂ | 231.25 | 866837-96-9 |

Structure

3D Structure

Properties

Molecular Formula |

C10H16N2O3 |

|---|---|

Molecular Weight |

212.25 g/mol |

IUPAC Name |

ethyl 3-butoxy-1H-pyrazole-5-carboxylate |

InChI |

InChI=1S/C10H16N2O3/c1-3-5-6-15-9-7-8(11-12-9)10(13)14-4-2/h7H,3-6H2,1-2H3,(H,11,12) |

InChI Key |

VBAFJBIGIWDWSS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=NNC(=C1)C(=O)OCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 5 Butoxy 1h Pyrazole 3 Carboxylate and Its Analogues

Strategies for Pyrazole (B372694) Ring Formation

The construction of the pyrazole ring is a cornerstone of heterocyclic chemistry, with numerous strategies developed for its synthesis. These methods primarily involve the formation of the five-membered ring through the reaction of a three-carbon component with a hydrazine-based building block.

Cyclocondensation reactions are the most prevalent and versatile methods for pyrazole synthesis. This approach involves the reaction of a 1,3-dielectrophilic species with hydrazine (B178648) or its derivatives, which act as a binucleophile, leading to the formation of the pyrazole ring through a dehydration process.

A highly effective pathway for synthesizing ethyl 5-(substituted)-1H-pyrazole-3-carboxylates involves a two-step process starting from diethyl oxalate (B1200264) and substituted acetophenones. nih.gov In the initial step, a Claisen condensation between diethyl oxalate and an acetophenone (B1666503) derivative is carried out in the presence of a base, such as sodium ethoxide. This reaction forms a key intermediate, a substituted ethyl 2,4-dioxo-4-phenylbutanoate. nih.gov

This diketoester intermediate is then subjected to cyclocondensation with hydrazine hydrate (B1144303). The reaction typically proceeds in a solvent like glacial acetic acid, which facilitates the cyclization and subsequent dehydration to yield the final ethyl 5-(substituted)-1H-pyrazole-3-carboxylate product. nih.gov This method is advantageous due to the accessibility of the starting materials and the ability to introduce a wide variety of substituents at the 5-position of the pyrazole ring, depending on the choice of the initial acetophenone derivative.

Table 1: Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate via Diethyl Oxalate Pathway

| Starting Acetophenone | Intermediate (Dioxo-ester) | Final Pyrazole Product |

| Acetophenone | Ethyl 2,4-dioxo-4-phenylbutanoate | Ethyl 5-phenyl-1H-pyrazole-3-carboxylate |

| 4-Methoxyacetophenone | Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate | Ethyl 5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate |

| 4-Chloroacetophenone | Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate | Ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate |

An alternative and efficient one-pot methodology involves the cyclization of hydrazone dianions with diethyl oxalate (also known as diethyl dioxalate). nih.govbeilstein-journals.org This procedure allows for the synthesis of pyrazole-5-carboxylates from readily available hydrazones. nih.gov

In this approach, a hydrazone is treated with a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium, to generate a 1,4-dianion. This highly reactive intermediate then undergoes cyclization upon reaction with diethyl oxalate. nih.govsemanticscholar.orggoogle.com The subsequent workup leads to the formation of the pyrazole-3-carboxylate or pyrazole-5-carboxylate ring system. This method offers a high degree of regioselectivity and is valuable for creating polysubstituted pyrazoles that may be difficult to access through other routes. nih.gov

Acylation-cyclization sequences provide another strategic route to the pyrazole core. These methods typically involve the acylation of a suitable precursor to form a 1,3-dicarbonyl or equivalent intermediate, which then undergoes cyclization with hydrazine.

For instance, a one-pot synthesis can be achieved through the samarium(III) chloride-catalyzed C-acylation of β-ketoesters. The resulting 1,3-diketone intermediates are not isolated but are directly treated with hydrazine to yield 3,4,5-substituted pyrazoles. rsc.org Another variation involves the acylation of hydrazines with reagents like methyl malonyl chloride, followed by cyclization of the resulting acylhydrazine with a suitable cyclizing agent to form the pyrazole ring. nih.gov Metal-catalyzed cyclizations of pre-formed N-acyl or N-propargyl hydrazides also represent a modern approach to constructing N-acyl pyrazoles. google.com

A more contemporary and powerful strategy for pyrazole synthesis involves a tandem catalytic cross-coupling and electrocyclization reaction. This method allows for the construction of highly substituted pyrazoles with significant structural complexity. chemicalbook.comresearchgate.net

The process typically begins with a palladium-catalyzed cross-coupling reaction between an enol triflate and a diazoacetate. researchgate.net This coupling forms a vinyl diazoacetate intermediate. Upon heating, this intermediate undergoes a thermal 1,5-electrocyclization, followed by aromatization, to furnish the 3,4,5-trisubstituted pyrazole product. This methodology is noted for its efficiency and the high degree of control over the substitution pattern on the pyrazole ring. chemicalbook.com

Table 2: Comparison of Pyrazole Ring Formation Strategies

| Methodology | Key Reactants | Key Intermediate | Advantages |

| Diethyl Oxalate Pathway | Acetophenone derivative, Diethyl oxalate, Hydrazine | Ethyl 2,4-dioxo-4-phenylbutanoate | Readily available starting materials, versatile substitution at C-5. nih.gov |

| Hydrazone Dianion Cyclization | Hydrazone, Strong base, Diethyl oxalate | Hydrazone 1,4-dianion | One-pot procedure, good for polysubstituted pyrazoles. nih.govbeilstein-journals.org |

| Acylation-Cyclization | β-ketoester, Acyl chloride, Hydrazine | 1,3-Diketone | One-pot potential, access to varied substitution patterns. rsc.org |

| Tandem Cross-Coupling/Electrocyclization | Enol triflate, Diazoacetate | Vinyl diazoacetate | High structural complexity, good control over substitution. researchgate.net |

Cyclocondensation Reactions Employing Hydrazine Derivatives

Introduction of the Butoxy Moiety at the C-5 Position

The synthesis of the target compound, Ethyl 5-butoxy-1H-pyrazole-3-carboxylate, requires the specific introduction of a butoxy group at the C-5 position. This can be achieved through the functionalization of a pre-formed pyrazole ring, most commonly via O-alkylation of a 5-hydroxypyrazole precursor.

The key intermediate for this transformation is ethyl 5-hydroxy-1H-pyrazole-3-carboxylate. This compound exists in tautomeric equilibrium with its pyrazolone (B3327878) form, ethyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate. chemicalbook.com The synthesis of this intermediate can be accomplished by the cyclocondensation of diethyl oxalacetate (B90230) sodium salt with hydrazine hydrochloride. chemicalbook.com

Once the ethyl 5-hydroxy-1H-pyrazole-3-carboxylate intermediate is obtained, the butoxy group is introduced via a Williamson ether synthesis. The hydroxyl group at the C-5 position is deprotonated with a suitable base, such as sodium hydride or potassium carbonate, to form a pyrazolate anion. This nucleophilic anion is then reacted with a butylating agent, such as 1-bromobutane (B133212) or butyl iodide. The pyrazolate anion displaces the halide leaving group in a nucleophilic substitution reaction (SN2), resulting in the formation of the C-O bond and yielding the final product, this compound. This O-alkylation step is a reliable and widely used method for converting hydroxylated heterocyclic compounds into their corresponding alkoxy derivatives.

Esterification at the C-3 Carboxylate Position

The introduction of an ethyl ester group at the C-3 position of the pyrazole ring is a critical step in the synthesis of the target compound and its analogues. This transformation is typically achieved through the esterification of a corresponding 1H-pyrazole-3-carboxylic acid precursor.

One common method involves converting the pyrazole-3-carboxylic acid into a more reactive acid chloride. This intermediate can then react with an alcohol, such as ethanol (B145695), to form the desired ethyl ester. For instance, 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid has been successfully converted to its acid chloride, which then reacts with various alcohols to yield the corresponding esters. dergipark.org.tr A similar strategy can be applied to produce this compound from its carboxylic acid precursor. The Schotten-Baumann method, which involves reacting the acid chloride with the alcohol in the presence of a base, is a viable approach for this conversion. dergipark.org.tr

Direct esterification of the pyrazole-3-carboxylic acid is also possible, often catalyzed by a strong acid like hydrochloric acid or sulfuric acid. However, steric hindrance from substituents on the pyrazole ring can significantly slow down or prevent this reaction. researchgate.net For example, ortho-disubstituted benzoic acids are known to be highly resistant to direct esterification. researchgate.net While pyrazole-3-carboxylic acids may not be as sterically hindered, the choice of esterification method often depends on the specific substitution pattern of the pyrazole ring.

A general synthesis for a series of novel ethyl 5-(substituted)-1H-pyrazole-3-carboxylates involves a two-step process. First, a diethyl oxalate reacts with an acetophenone derivative in the presence of sodium ethoxide to form an intermediate ethyl-2,4-dioxo-4-phenylbutanoate derivative. This intermediate is then treated with hydrazine hydrate in glacial acetic acid to yield the final ethyl 5-(substituted)-1H-pyrazole-3-carboxylate product. nih.gov This cyclocondensation reaction directly incorporates the ethyl carboxylate group at the C-3 position.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is paramount for maximizing the yield and selectivity of pyrazole synthesis. Key parameters that are frequently adjusted include the choice of catalyst, solvent, temperature, and pressure.

Catalysts play a pivotal role in accelerating reaction rates, improving yields, and influencing regioselectivity in the synthesis of pyrazoles. A variety of catalysts, including Lewis acids, heterogeneous catalysts, and organocatalysts, have been employed.

Nano-ZnO has been demonstrated as an efficient and environmentally friendly catalyst for the synthesis of 1,3,5-substituted pyrazoles. nih.govmdpi.com Its advantages include high yields (up to 95%), short reaction times, and a simple work-up procedure. nih.gov Silver-catalyzed reactions have also been shown to be effective, particularly for the synthesis of trifluoromethylated pyrazoles, achieving excellent yields under mild conditions. mdpi.com

Heterogeneous solid acid catalysts like Amberlyst-70 offer significant environmental and practical benefits. tandfonline.comresearchgate.net They are non-toxic, thermally stable, inexpensive, and easily recyclable. In aqueous media, Amberlyst-70 has been used to catalyze the condensation of 1,3-diketones with hydrazines at room temperature, providing high conversion and selectivity for pyrazoles. tandfonline.comresearchgate.net Other heterogeneous catalysts explored include zeolites (H-Y, H-ZSM5, H-beta) and Nafion resins. tandfonline.com

Palladium catalysts are instrumental in post-synthesis modifications of the pyrazole core, such as C-H bond activation for arylation at the C-5 position. academie-sciences.fr Using a phosphine-free Pd(OAc)₂ catalyst with an inexpensive base like KOAc allows for the efficient coupling of pyrazole-4-carboxylates with various aryl bromides. academie-sciences.fr

The following table summarizes the effect of different catalysts on a model reaction for pyrazole synthesis.

| Catalyst | Conversion (%) | Selectivity (%) | Time (min) | Reference |

|---|---|---|---|---|

| Amberlyst-70 | 94 | 94 | 15 | tandfonline.com |

| Nafion (SAC-13) | 80 | 90 | 30 | tandfonline.com |

| H-ZSM5 | 60 | 85 | 60 | tandfonline.com |

| H-beta | 45 | 80 | 90 | tandfonline.com |

| No Catalyst | 10 | - | 180 | tandfonline.com |

The choice of solvent can dramatically influence the outcome of pyrazole synthesis, affecting reaction rates, yields, and regioselectivity. Researchers have investigated a range of solvents, from traditional organic solvents to greener alternatives.

Aprotic dipolar solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and N,N-dimethylacetamide (DMAc) have been found to be superior to polar protic solvents like ethanol for the cyclocondensation of aryl hydrazines with 1,3-diketones. nih.govmdpi.com The reaction in DMAc at room temperature can produce high yields (59% to 98%) with excellent regioselectivity. mdpi.com

There is a significant trend towards using environmentally benign solvents. Water has proven to be a highly effective medium for many pyrazole syntheses, often leading to higher yields in shorter reaction times compared to organic solvents. rsc.orgthieme-connect.com For example, in the synthesis of pyrano[2,3-c]pyrazole derivatives using imidazole (B134444) as a catalyst, water gave the highest yields within 20-30 minutes at 80°C. rsc.org Similarly, for the synthesis of pyrano[2,3-c]pyrazole-5-carboxylate derivatives using ZnO nanoparticles, water provided the best results compared to ethanol and methanol. rsc.org

Ionic liquids have also been explored as green reaction media. For instance, triethylammonium (B8662869) acetate (B1210297) (TEAA) has been used as a solvent for the synthesis of quinolylpyrano[2,3-c]pyrazoles, eliminating the need for a catalyst and providing high yields. rsc.org Solvent-free conditions, often coupled with microwave irradiation, represent another green approach that can lead to better yields and shorter reaction times. researchgate.netresearchgate.net

The table below illustrates the impact of different solvents on the yield of a model pyrano[2,3-c]pyrazole synthesis.

| Solvent | Yield (%) | Time (min) | Reference |

|---|---|---|---|

| Water | 92 | 20 | rsc.org |

| Ethanol | 85 | 40 | rsc.org |

| Acetonitrile | 78 | 60 | rsc.org |

| Dichloromethane | 72 | 90 | rsc.org |

Temperature and pressure are critical physical parameters that control reaction kinetics and product distribution. In pyrazole synthesis, careful control of temperature can be used to favor the formation of a desired product over side products. For example, a temperature-controlled divergent synthesis has been developed where different pyrazole derivatives can be obtained from the same substrates simply by altering the reaction temperature. nih.gov

Microwave irradiation has emerged as a powerful tool for accelerating pyrazole synthesis. rsc.orgresearchgate.net It allows for rapid and uniform heating of the reaction mixture, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. researchgate.net For instance, the synthesis of 4H-pyrano[2,3-c]pyrazoles using a base catalyst was completed in less than 5 minutes with excellent yields under microwave irradiation, whereas conventional stirring at room temperature required a much longer time. rsc.org Microwave reactors can operate at temperatures and pressures higher than the solvent's atmospheric boiling point, further enhancing reaction rates. researchgate.netnih.gov

High temperatures are often employed in flow chemistry setups to improve kinetics, sometimes by heating solvents above their atmospheric boiling points. nih.gov This approach can eliminate the need for certain catalysts and shorten residence times. nih.gov

Continuous-flow chemistry is a modern technology that offers numerous advantages over traditional batch processing, including enhanced safety, better control over reaction parameters, improved scalability, and increased efficiency. mdpi.comgalchimia.comnih.gov These features make it particularly suitable for the synthesis of pyrazoles and other heterocyclic compounds.

Flow chemistry enables the safe handling of hazardous intermediates, such as diazoalkanes, by generating and consuming them in situ. nih.govresearchgate.net It also allows for precise control over temperature, pressure, and residence time, which can be crucial for optimizing yield and selectivity. nih.gov Reactions can be performed at elevated temperatures and pressures, significantly accelerating reaction rates and reducing reaction times from hours to minutes. nih.govnih.gov

Several multi-step continuous-flow syntheses of highly functionalized pyrazoles have been developed. nih.govmdpi.comresearchgate.net For example, a telescoped four-step synthesis of a measles therapeutic, AS-136A, was achieved with a total residence time of just 31.7 minutes. nih.gov Another approach involves a two-step flow strategy where a copper-catalyzed homocoupling of terminal alkynes is followed by a Cope-type hydroamination with hydrazine to produce 3,5-disubstituted pyrazoles in very good yields (84–90%). nih.gov

The modular nature of flow chemistry allows for the sequential modification of a common pyrazole core through various reactor modules, enabling the rapid generation of diverse chemical libraries. nih.gov This "assembly line" approach is highly flexible and efficient for accessing a wide range of chemical structures for applications in pharmaceuticals and agrochemicals. nih.gov Furthermore, kinetic data for complex reactions like the Knorr pyrazole synthesis can be efficiently acquired using transient flow methods, providing deeper mechanistic insights. rsc.org

Comprehensive Spectroscopic and Structural Elucidation of Ethyl 5 Butoxy 1h Pyrazole 3 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced 2D correlation techniques, a complete structural and conformational picture of Ethyl 5-butoxy-1H-pyrazole-3-carboxylate can be assembled.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals corresponding to the protons of the ethyl ester group, the butoxy chain, the pyrazole (B372694) ring, and the N-H proton.

The ethyl group of the ester will present as a quartet for the methylene (B1212753) (-CH₂) protons coupled to the methyl (-CH₃) protons, which will appear as a triplet. The butoxy group will show four distinct signals: a triplet for the terminal methyl group, a sextet for the adjacent methylene group, a quintet for the next methylene group, and a triplet for the methylene group attached to the oxygen atom (-O-CH₂). The pyrazole ring contains a single proton at the C4 position, which is expected to appear as a singlet. The N-H proton of the pyrazole ring typically appears as a broad singlet, and its chemical shift can be highly dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyrazole C4-H | ~6.2 | Singlet (s) | - |

| Pyrazole N1-H | ~13.0 (broad) | Broad Singlet (br s) | - |

| Ester -OCH₂CH₃ | ~4.3 | Quartet (q) | ~7.1 |

| Ester -OCH₂CH₃ | ~1.3 | Triplet (t) | ~7.1 |

| Butoxy -OCH₂- | ~4.2 | Triplet (t) | ~6.6 |

| Butoxy -OCH₂CH₂- | ~1.7 | Quintet (p) | ~7.0 |

| Butoxy -CH₂CH₃ | ~1.4 | Sextet (sxt) | ~7.4 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and pyrazole structures.

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The proton-decoupled spectrum for this compound would be expected to show nine distinct signals. The pyrazole ring will exhibit three signals for its carbon atoms (C3, C4, and C5). The carbonyl carbon of the ester group will appear at a characteristic downfield shift. The remaining signals will correspond to the two carbons of the ethyl group and the four carbons of the butoxy group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyrazole C3 | ~142 |

| Pyrazole C4 | ~95 |

| Pyrazole C5 | ~158 |

| Ester C=O | ~162 |

| Ester -OCH₂- | ~61 |

| Ester -CH₃ | ~14 |

| Butoxy -OCH₂- | ~68 |

| Butoxy -OCH₂CH₂- | ~31 |

| Butoxy -CH₂CH₃ | ~19 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and pyrazole structures.

To confirm the assignments made from 1D NMR spectra and to elucidate the complete connectivity of the molecule, various 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. Key expected correlations include between the -OCH₂ and -CH₃ protons of the ethyl ester, and along the chain of the butoxy group (-OCH₂ to -CH₂ to -CH₂ to -CH₃).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively assign the carbon signals for all protonated carbons, such as C4 of the pyrazole ring and all carbons of the ethyl and butoxy groups.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds. It is crucial for identifying the connectivity of quaternary carbons and piecing the molecular fragments together. Expected key correlations would be from the C4-H proton to C3 and C5 of the pyrazole ring, and from the ester -OCH₂ protons to the ester carbonyl carbon.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments can provide information about the spatial proximity of protons, helping to determine the preferred conformation of the flexible butoxy chain relative to the pyrazole ring.

Unsubstituted 1H-pyrazoles with different substituents at the 3 and 5 positions can exist as a mixture of two tautomers in solution due to the migration of the N-H proton. bohrium.comsci-hub.senih.gov For this compound, this equilibrium would be between the 5-butoxy-3-carboxylate and the 3-butoxy-5-carboxylate forms.

NMR spectroscopy is the primary method for studying this phenomenon. bohrium.com In many cases, the proton exchange is rapid on the NMR timescale, resulting in averaged signals for the C3/C5 and C4 protons. However, by using variable temperature NMR, the exchange can often be slowed, allowing for the observation of distinct signals for each tautomer. The integration of these signals allows for the determination of the equilibrium constant (KT) at different temperatures. The relative stability of the tautomers is influenced by the electronic effects of the substituents; electron-donating groups like the butoxy group tend to favor having the N-H proton on the adjacent nitrogen.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad absorption in the region of 3200-3400 cm⁻¹ would be indicative of the N-H stretching vibration of the pyrazole ring. The C=O stretching of the ester group would produce a strong, sharp absorption band around 1700-1730 cm⁻¹. C-H stretching vibrations of the alkyl chains will appear just below 3000 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages are expected in the 1100-1300 cm⁻¹ region. Finally, C=N and C=C stretching vibrations within the pyrazole ring would be observed in the 1450-1600 cm⁻¹ range.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3300 (broad) | N-H Stretch | Pyrazole N-H |

| ~2960-2870 | C-H Stretch | Alkyl (Butoxy, Ethyl) |

| ~1720 (strong) | C=O Stretch | Ester Carbonyl |

| ~1580 | C=N Stretch | Pyrazole Ring |

| ~1470 | C=C Stretch | Pyrazole Ring |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, further confirming its structure. For this compound (Molecular Formula: C₁₀H₁₆N₂O₃), the calculated molecular weight is 212.25 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 212.

The fragmentation pattern would provide further structural evidence. Common fragmentation pathways would include the loss of the ethoxy group (-OC₂H₅, 45 Da) from the ester, leading to a fragment at m/z 167. The butoxy chain could fragment in several ways, such as the loss of a butyl radical (-C₄H₉, 57 Da) to give a fragment at m/z 155, or the loss of butene (-C₄H₈, 56 Da) via McLafferty rearrangement to give a fragment at m/z 156.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Identity |

|---|---|

| 212 | [M]⁺ (Molecular Ion) |

| 167 | [M - OC₂H₅]⁺ |

| 156 | [M - C₄H₈]⁺ |

Chemical Transformations, Derivatization, and Reactivity Profile of Ethyl 5 Butoxy 1h Pyrazole 3 Carboxylate

Functional Group Interconversions of the Carboxylate Moiety

The ethyl carboxylate group at the C3 position of the pyrazole (B372694) ring is a versatile handle for a variety of functional group interconversions. Standard ester transformations, such as hydrolysis and amidation, are readily achievable, providing access to key intermediates like pyrazole carboxylic acids and amides.

The ester functionality of Ethyl 5-butoxy-1H-pyrazole-3-carboxylate can be hydrolyzed to the corresponding 5-butoxy-1H-pyrazole-3-carboxylic acid. This transformation is a fundamental step in the synthesis of many pyrazole derivatives, as the resulting carboxylic acid is a versatile precursor for further modifications. The hydrolysis is typically carried out under basic conditions, followed by acidification to yield the final product. For instance, processes reported for similar 5-substituted-1H-pyrazole-3-carboxylic esters involve extraction and purification steps to isolate the carboxylic acid, highlighting the need for controlled reaction and workup conditions to achieve high purity and yield. google.com

The general procedure involves treating the pyrazole ester with a base, such as sodium hydroxide (B78521) or potassium hydroxide, in a suitable solvent system like aqueous ethanol (B145695). The reaction mixture is heated to drive the reaction to completion. After hydrolysis, the reaction is cooled, and the pH is adjusted with an acid to precipitate the carboxylic acid product.

Table 1: Representative Conditions for Hydrolysis of Pyrazole Esters

| Starting Material | Reagents & Conditions | Product | Reference |

|---|---|---|---|

| 5-substituted-1H-pyrazole-3-carboxylic ester | 1. Base (e.g., NaOH) 2. Acid workup | 5-substituted-1H-pyrazole-3-carboxylic acid | google.com |

The ethyl carboxylate group can be converted into a carboxamide moiety through amidation. This can be achieved via a two-step process involving initial hydrolysis to the carboxylic acid, followed by coupling with a desired amine using a coupling agent. Alternatively, direct aminolysis of the ester is possible, though it often requires harsher conditions. A more common and efficient method involves converting the carboxylic acid intermediate into a more reactive species, such as an acid chloride. researchgate.netnih.gov

For example, pyrazole carboxylic acids can be treated with thionyl chloride (SOCl₂) to form the corresponding pyrazole-carbonyl chloride. This highly reactive intermediate can then be reacted with a wide range of primary or secondary amines to yield the desired amide derivatives in good yields. researchgate.netnih.gov This method is broadly applicable for the synthesis of various N-substituted pyrazole-3-carboxamides.

Table 2: Synthesis of Pyrazole Amides from Carboxylic Acid Precursors

| Carboxylic Acid Precursor | Amine | Reagents & Conditions | Product | Reference |

|---|---|---|---|---|

| 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid | 5-amino-1,3,4-thiadiazole-2-sulfonamide | 1. SOCl₂ 2. Amine addition | Pyrazole carboxylic acid amide of 5-amino-1,3,4-thiadiazole-2-sulfonamide | nih.gov |

Substitution and Modification at the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle that can undergo substitution reactions at both its nitrogen and carbon atoms. The presence of the butoxy and ethyl carboxylate groups influences the regioselectivity of these reactions.

The pyrazole ring of this compound contains two nitrogen atoms, with the N1 position bearing a proton that can be substituted. N-alkylation and N-arylation are common reactions that introduce substituents at this position, leading to 1,3,5-trisubstituted pyrazole derivatives. researchgate.net

N-alkylation is typically performed by treating the NH-pyrazole with an alkylating agent (such as an alkyl halide) in the presence of a base. The choice of base and solvent can influence the regioselectivity of the reaction, although for 3,5-disubstituted pyrazoles, substitution generally occurs at the N1 position. Bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly employed in solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). beilstein-journals.org These reactions provide a straightforward route to a variety of N-alkylated pyrazole compounds. researchgate.netbeilstein-journals.org

Table 3: Examples of N-Alkylation of Pyrazole Carboxylates

| Pyrazole Substrate | Alkylating Agent | Base/Solvent | Product | Reference |

|---|---|---|---|---|

| Ethyl 1H-pyrazole-5-carboxylate | N-Boc-3-iodoazetidine | Cs₂CO₃ / DMF | Ethyl 1-(N-Boc-azetidin-3-yl)-1H-pyrazole-5-carboxylate | researchgate.net |

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (SₑAr). The only available position for substitution on the this compound nucleus is the C4 carbon. The substituents already present on the ring direct the incoming electrophile. The C5-butoxy group is an activating, ortho-, para-directing group, while the C3-ethyl carboxylate group is a deactivating, meta-directing group. In this case, both groups direct the electrophile to the C4 position, making it highly activated for substitution.

Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. mnstate.eduresearchgate.net For instance, halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce a bromine or chlorine atom at the C4 position. Nitration can be performed using a mixture of nitric acid and sulfuric acid to install a nitro group. youtube.com The high electron density at the C4 position facilitates these reactions, often allowing them to proceed under mild conditions.

Nucleophilic aromatic substitution (SₙAr) on the pyrazole ring is generally difficult unless a good leaving group is present at a position activated by electron-withdrawing groups. In the case of this compound, the butoxy group at C5 could potentially act as a leaving group. However, alkoxy groups are typically poor leaving groups. For a nucleophilic substitution to occur, the butoxy group would likely need to be activated, or the reaction would require harsh conditions.

More commonly, nucleophilic substitution is observed on pyrazole derivatives that have been functionalized with better leaving groups, such as halogens, at an activated position. For example, if a halogen were introduced at the C4 position via electrophilic substitution, it could potentially be displaced by strong nucleophiles. Research on related pyrazole systems shows that conversion of a carboxylic acid to its acid chloride allows for subsequent reactions with various N-nucleophiles, which is a form of nucleophilic acyl substitution rather than substitution on the ring itself. researchgate.net

Synthesis of Novel Derivatives and Analogues of this compound

The core structure of this compound serves as a valuable starting point for developing new molecules through various synthetic transformations. These modifications are primarily aimed at introducing diverse substituents onto the pyrazole nucleus or using the existing functional groups to build more complex, fused heterocyclic structures. Such derivatizations are crucial for modulating the physicochemical properties and biological activities of the parent molecule.

Introduction of Varied Substituents at Pyrazole Positions (e.g., aryl, alkyl, heterocyclic)

The pyrazole ring in this compound contains reactive sites that are amenable to substitution, allowing for the introduction of a wide range of functional groups. The most common modifications involve substitution at the N1 nitrogen atom and, to a lesser extent, at the C4 carbon atom.

N-Substitution Reactions: The presence of a secondary amine (NH) group in the pyrazole ring makes N-alkylation and N-arylation primary pathways for derivatization. The alkylation of analogous ethyl 1H-pyrazole-3-carboxylates typically proceeds with high regioselectivity, favoring substitution at the N1 position. researchgate.net This reaction is generally carried out using various alkylating agents in the presence of a base like potassium carbonate. researchgate.net This method allows for the introduction of simple alkyl chains, functionalized alkyl groups, and heterocyclic moieties, leading to a diverse library of N-substituted pyrazole derivatives. asianpubs.orgnih.gov

C-Substitution Reactions: While N-substitution is more common, direct functionalization of the pyrazole carbon atoms is also a key strategy. Modern cross-coupling techniques, such as palladium-catalyzed C-H activation, have enabled the arylation of pyrazole rings. academie-sciences.fracademie-sciences.fr For instance, methods have been developed for the C5-arylation of ethyl 1-methylpyrazole-4-carboxylates. academie-sciences.fr Applying similar principles, the C4 position of the this compound scaffold could potentially be targeted for the introduction of aryl or other substituents, further expanding its structural diversity.

| Position of Substitution | Type of Substituent | Reagent/Reaction Type | Reference Compound |

|---|---|---|---|

| N1 | Alkyl | Alkyl halides (e.g., methyl iodide, ethyl bromide) with a base (e.g., K₂CO₃) | Ethyl 1H-pyrazole-3-carboxylate researchgate.net |

| N1 | Aryl | Aryl halides with a suitable catalyst system (e.g., Buchwald-Hartwig amination) | General Pyrazole Chemistry |

| C5 | Aryl | Aryl bromides with a Palladium catalyst (e.g., Pd(OAc)₂) | Ethyl 1-methylpyrazole-4-carboxylate academie-sciences.fr |

Generation of Pyrazole-Fused Heterocyclic Systems

The functional groups on this compound can be utilized as handles to construct fused ring systems, leading to the formation of polycyclic heterocyclic compounds with unique three-dimensional structures.

The synthesis of pyrazolo[1,5-a]pyrimidines, which are purine (B94841) analogues, is a well-established area of heterocyclic chemistry. researchgate.net The most prevalent synthetic route involves the cyclocondensation reaction of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its synthetic equivalent, such as acetylacetone (B45752) or enaminones, typically in an acidic medium like acetic acid. researchgate.netekb.eg

To utilize this compound for this purpose, it would first need to be converted into a corresponding 5-aminopyrazole intermediate. A potential synthetic sequence would involve:

Nitration at the C4 position of the pyrazole ring.

Subsequent reduction of the nitro group to an amino group.

Chemical modification or replacement of the C5-butoxy group to facilitate the desired reactivity, though more commonly the pyrazole ring is constructed with the amino group already in place.

Once the key 5-aminopyrazole precursor is obtained, its reaction with various β-dicarbonyl compounds can yield a wide range of substituted pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. researchgate.net

| Reagent | Resulting Substituents on Pyrimidine (B1678525) Ring | Reference |

|---|---|---|

| Acetylacetone | Dimethyl | ekb.eg |

| Ethyl acetoacetate | Methyl, Hydroxyl/Oxo | researchgate.net |

| Arylpropenones (Enaminones) | Aryl, Methyl | ekb.eg |

The pyrano[2,3-c]pyrazole core is often synthesized via a one-pot, four-component reaction involving an aldehyde, malononitrile, a β-ketoester, and a hydrazine (B178648) derivative. arakmu.ac.irnih.gov However, building this system from a pre-existing pyrazole is also possible. One reported strategy involves the cyclization of pyrazole-chalcones. mdpi.com

Starting from this compound, a plausible route to a pyrano[2,3-c]pyrazole system could involve:

Introduction of an acetyl group at the C4 position via a Friedel-Crafts acylation reaction.

Condensation of the resulting 4-acetylpyrazole (B2715411) derivative with an aromatic aldehyde to form a pyrazole-chalcone intermediate.

Reaction of the chalcone (B49325) with a reagent like malononitrile, followed by intramolecular cyclization to furnish the pyran ring, thus forming the fused pyrano[2,3-c]pyrazole system.

The construction of the pyrazolo[3,4-d]pyridazinone ring system can be achieved by the reaction of a suitably substituted pyrazole with hydrazine or its derivatives. Specifically, research has shown that ethyl 1-aryl-4-acetyl-1H-pyrazole-3-carboxylates undergo cyclocondensation with hydrazine to form the corresponding pyrazolo[3,4-d]pyridazin-7-ones. researchgate.net

This pathway is directly applicable to the derivatization of this compound. The key steps would be:

Acylation at the C4 position of the pyrazole ring to introduce an acetyl group.

Reaction of the resulting ethyl 4-acetyl-5-butoxy-1H-pyrazole-3-carboxylate with hydrazine hydrate (B1144303). This reaction leads to the formation of the fused pyridazinone ring, with the ester at C3 and the newly introduced acetyl group at C4 participating in the cyclization.

| Pyrazole Precursor | Reagent | Fused Heterocyclic Product | Reference |

|---|---|---|---|

| Ethyl 1-aryl-4-acetyl-5-methyl-1H-pyrazole-3-carboxylate | Hydrazine (N₂H₄) or Methylhydrazine (CH₃NHNH₂) | 2-Aryl-3-methyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one | researchgate.net |

The synthesis of pyrazolo-oxazine systems represents another avenue for creating complex fused heterocycles. While the direct synthesis of a pyrazolo[5,1-c] researchgate.netarakmu.ac.iroxazine (B8389632) from a pyrazole-3-carboxylate is not prominently documented, related structures like pyrazolo[5,1-c] arakmu.ac.irresearchgate.netoxazin-4-ones have been synthesized from pyrazole-5-carboxylate precursors. researchgate.net This reported synthesis involves the N-alkylation of a pyrazole-5-carboxylate with a tosylated glycerol (B35011) carbonate, followed by ring cleavage and subsequent acid-catalyzed cyclization to yield the fused oxazinone system. researchgate.net

Adapting such a strategy to this compound would require significant modification and exploration of the reactivity of the N1 and C3-ester positions for building the oxazine ring. A hypothetical route could involve N-alkylation with a reagent containing a latent hydroxyl group (e.g., an epoxide), followed by intramolecular cyclization involving the C3-ester. This would lead to the formation of a pyrazolo[1,5-b] arakmu.ac.irnih.govoxazine or a related isomer, depending on the regiochemistry of the cyclization.

Investigation of Regioselectivity and Stereoselectivity in Synthetic Pathways

The synthetic utility of this compound is significantly influenced by the regiochemical and stereochemical outcomes of its chemical transformations. As an asymmetrically substituted pyrazole, it possesses two distinct nitrogen atoms within the heterocyclic ring (N1 and N2), leading to potential regioisomerism in reactions such as N-alkylation and N-acylation. Furthermore, reactions at the pyrazole ring or its substituents can introduce stereocenters or geometric isomers, making the study of stereoselectivity crucial.

Regioselectivity in N-Alkylation

The N-alkylation of this compound is a foundational derivatization that exemplifies the challenge of regioselectivity. The reaction of the pyrazole with an alkylating agent (R-X) can theoretically yield two different regioisomers: the N1-alkylated product (Ethyl 1-alkyl-5-butoxy-1H-pyrazole-3-carboxylate) and the N2-alkylated product (Ethyl 2-alkyl-5-butoxy-1H-pyrazole-3-carboxylate). The ratio of these products is dictated by a combination of steric effects, electronic factors, and reaction conditions.

Steric and Electronic Influences: The substituents at the C3 and C5 positions exert significant control over which nitrogen atom is preferentially alkylated.

The Butoxy Group (C5): This group is relatively bulky and exerts steric hindrance, potentially disfavoring alkylation at the adjacent N1 position.

The Ethyl Carboxylate Group (C3): This electron-withdrawing group reduces the electron density and nucleophilicity of the adjacent N2 atom.

The interplay between the steric hindrance of the butoxy group and the electronic deactivation by the ester group determines the inherent regiochemical preference. In many cases involving 3,5-disubstituted pyrazoles, alkylation favors the nitrogen atom that is less sterically hindered. organic-chemistry.org

Influence of Reaction Conditions: The choice of catalyst, base, and solvent can override the inherent substrate bias and direct the alkylation to a specific nitrogen atom. For instance, magnesium-catalyzed alkylations of 3-substituted pyrazoles have been shown to exhibit high selectivity for the N2 position. thieme-connect.com Conversely, catalyst-free Michael additions can provide excellent regioselectivity for the N1 position. acs.org This tunability is critical for the targeted synthesis of specific isomers for various applications.

The table below illustrates the expected regiochemical outcomes of N-alkylation under different hypothetical conditions, based on established principles of pyrazole chemistry. thieme-connect.comacs.org

| Alkylating Agent | Conditions | Major Regioisomer | Minor Regioisomer | Controlling Factor |

|---|---|---|---|---|

| Methyl Iodide | K₂CO₃, Acetone | N1-methyl | N2-methyl | Thermodynamic/Steric |

| Ethyl Bromoacetate | MgBr₂, i-Pr₂NEt, THF | N2-alkyl | N1-alkyl | Catalyst-Directed thieme-connect.com |

| Acrylonitrile | Catalyst-Free, Heat | N1-alkyl | N2-alkyl | Michael Addition Selectivity acs.org |

Stereoselectivity in Derivatization

While this compound itself is achiral, stereoselectivity becomes a key consideration when its derivatives are synthesized through reactions that create stereoisomers, such as E/Z isomers or enantiomers. A notable example is the aza-Michael addition of the pyrazole to activated alkynes, which yields N-vinylated pyrazoles.

The reaction with an unsymmetrical alkyne, such as ethyl propiolate, can generate two geometric isomers, (E)- and (Z)-N-carbonylvinylated pyrazoles. Research has shown that the stereochemical outcome of such reactions can be effectively controlled. nih.gov

Thermodynamic Control: In the absence of specific catalysts, the reaction often yields the more thermodynamically stable (E)-isomer as the major product.

Catalytic Control: The addition of a catalyst, such as silver carbonate (Ag₂CO₃), can switch the selectivity to favor the formation of the kinetically controlled (Z)-isomer. nih.gov

This ability to selectively synthesize either the (E) or (Z) isomer is of great importance, as the geometry of the double bond can significantly impact the biological activity and material properties of the final compound.

The following table summarizes the stereoselective outcomes for a hypothetical aza-Michael addition reaction involving this compound. nih.gov

| Reactant | Conditions | Major Product | Yield (Hypothetical) | Selectivity Control |

|---|---|---|---|---|

| Ethyl Propiolate | DCE, 60 °C | (E)-isomer | >90% | Thermodynamic nih.gov |

| Ethyl Propiolate | Ag₂CO₃, DCE, 60 °C | (Z)-isomer | >85% | Catalytic/Kinetic nih.gov |

Structure Activity Relationship Sar Studies and Molecular Design Principles for Ethyl 5 Butoxy 1h Pyrazole 3 Carboxylate Derivatives

Impact of Substituent Variation on Biological Activity

The biological profile of ethyl 5-butoxy-1H-pyrazole-3-carboxylate derivatives can be significantly altered by modifying substituents at various positions on the pyrazole (B372694) ring.

The butoxy group at the C5 position of the pyrazole ring plays a significant role in the molecule's interaction with its biological targets. The length and nature of the alkoxy chain can influence binding affinity and selectivity. Studies on related 5-alkoxypyrazole derivatives have shown that variations in the alkyl chain length of the ether group can modulate activity. For instance, in a series of pyrazole-based inhibitors, the lipophilicity and size of the substituent at this position were found to be critical for potent inhibition. While specific studies on the butoxy group in this compound are not extensively detailed in the provided results, the general principles of SAR suggest that this group likely contributes to hydrophobic interactions within the binding pocket of a target protein. Altering the butoxy group to other ethers, such as methoxy (B1213986) or ethoxy, or replacing it with other functional groups, would be a key strategy in lead optimization to probe the size and nature of this pocket.

The ethyl ester group at the C3 position is a key functional group that can be modified to tune the compound's physicochemical properties and biological activity. Saponification of the ethyl ester to the corresponding carboxylic acid can introduce a charged group, which may form ionic interactions or hydrogen bonds with the target protein, potentially increasing potency. For example, in the development of pyrazole-based inhibitors for various enzymes, the conversion of an ester to a carboxylic acid has been a common strategy to enhance activity. Furthermore, the ester can be converted to a variety of amides, which can introduce new hydrogen bond donors and acceptors and alter the molecule's pharmacokinetic profile. The choice of the amine used for amidation can introduce a wide range of substituents, allowing for extensive exploration of the surrounding chemical space.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. For pyrazole derivatives, 2D and 3D-QSAR studies have been employed to identify the key physicochemical properties that govern their activity. acs.orgrsc.org These models can help in predicting the activity of newly designed compounds and in understanding the mechanism of action at a molecular level.

For a series of 1H-pyrazole-1-carbothioamide derivatives, 2D-QSAR models indicated that the biological activity was influenced by adjacency distance matrix descriptors. acs.org In another study on pyrazole carboxamide and niacinamide derivatives, a 3D-QSAR model developed using the comparative molecular field analysis (CoMFA) technique showed good predictive ability. rsc.org Such models can guide the design of more potent analogs of this compound by highlighting the structural features that are either favorable or detrimental to activity.

Ligand Design and Optimization Strategies

The design and optimization of ligands based on the this compound scaffold involve a combination of SAR data, computational modeling, and structure-based design principles. A common strategy is to use a known active compound as a starting point and then make systematic modifications to improve its potency, selectivity, and pharmacokinetic properties.

Lead optimization campaigns for pyrazole-based compounds have successfully utilized structure-based design concepts. nih.gov For instance, by understanding the binding mode of a lead compound within the active site of its target protein, medicinal chemists can design modifications that enhance favorable interactions or introduce new ones. This can involve adding functional groups that can form hydrogen bonds, ionic interactions, or hydrophobic interactions with specific amino acid residues in the binding site. Fragment-based ligand design is another approach where small molecular fragments that bind to the target are identified and then linked together or grown to create a more potent ligand.

Analysis of Lipophilicity-Activity Relationships

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical physicochemical property that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding to the target. mdpi.com For pyrazole derivatives, the relationship between lipophilicity and biological activity is often complex and target-dependent.

Computational Chemistry and Theoretical Investigations of Ethyl 5 Butoxy 1h Pyrazole 3 Carboxylate

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govijpbs.com This method is crucial in drug discovery for screening potential inhibitors and understanding their mechanism of action. nih.govnih.gov For Ethyl 5-butoxy-1H-pyrazole-3-carboxylate, docking studies can elucidate its potential as an inhibitor for various enzymes where pyrazole (B372694) scaffolds have shown activity, such as kinases, cyclooxygenases (COX), and carbonic anhydrases. nih.govnih.govmdpi.com

Docking simulations predict the binding pose of a ligand in the active site of a protein and estimate the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol) or an inhibition constant (Ki). nih.govnih.gov Lower binding energies typically indicate more favorable interactions. In silico docking of this compound against a hypothetical protein target, such as a protein kinase, would involve placing the molecule into the enzyme's active site and evaluating the energetics of various conformations.

The butoxy group is predicted to explore hydrophobic pockets within the binding site, while the pyrazole ring and carboxylate group are poised to form specific hydrogen bonds and π-stacking interactions. The predicted binding affinities for pyrazole derivatives can vary significantly depending on the protein target and the specific substitution patterns on the pyrazole core. nih.gov

Table 1: Predicted Binding Affinities of this compound with Various Enzyme Classes (Illustrative)

| Protein Target Class | Representative PDB ID | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki, µM) |

| Serine/Threonine Kinase | 2W1G | -8.2 | 1.5 |

| Cyclooxygenase-2 (COX-2) | 5KIR | -7.5 | 4.2 |

| Carbonic Anhydrase II | 2VVA | -6.9 | 10.8 |

| Tyrosine Kinase | 2QU5 | -8.5 | 1.1 |

Analysis of the docked poses reveals the specific molecular interactions that stabilize the protein-ligand complex. For this compound, key interactions are anticipated to involve:

Hydrogen Bonds: The nitrogen atoms of the pyrazole ring (acting as hydrogen bond acceptors) and the NH group (acting as a hydrogen bond donor) are primary sites for forming hydrogen bonds with amino acid residues like glutamic acid, aspartic acid, and serine. nih.govmdpi.com The carbonyl oxygen of the ethyl ester group is also a potential hydrogen bond acceptor. nih.gov

Hydrophobic Interactions: The n-butoxy chain is expected to engage in significant hydrophobic interactions with nonpolar residues such as valine, leucine, and isoleucine within the protein's binding pocket. mdpi.com

π-π Stacking: The aromatic pyrazole ring can participate in π-π stacking or T-shaped interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan. researchgate.net

These interactions collectively determine the molecule's binding affinity and selectivity for a particular protein target. researchgate.net

Conformational Analysis and Energy Landscapes

Conformational analysis is used to identify the stable three-dimensional arrangements (conformers) of a molecule and to determine their relative energies. iu.edu.sa For this compound, the primary degrees of rotational freedom are around the C-O bonds of the butoxy and ethyl ester side chains.

Using quantum mechanical methods like DFT, the potential energy surface can be scanned by systematically rotating these bonds. iu.edu.sansc.ru This process identifies low-energy, stable conformers and the energy barriers that separate them. The analysis would likely reveal that the most stable conformer adopts a planar arrangement for the pyrazole and carboxylate groups to maximize conjugation, while the butoxy chain remains flexible. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution.

Table 2: Calculated Relative Energies of Potential Conformers of this compound (Illustrative)

| Conformer | Dihedral Angle (C4-C5-O-C_butoxy) | Dihedral Angle (C3-C_carboxyl-O-C_ethyl) | Relative Energy (kcal/mol) |

| Global Minimum | 178.5° | 179.2° | 0.00 |

| Conformer 2 | 65.3° | 179.1° | +1.25 |

| Conformer 3 | 178.8° | 5.4° | +2.10 |

| Conformer 4 | 64.9° | 5.6° | +3.35 |

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry provides deep insight into the mechanisms of chemical reactions, including the synthesis of pyrazole derivatives. mdpi.com The formation of the substituted pyrazole ring of this compound typically proceeds via a cyclocondensation reaction, such as the Knorr pyrazole synthesis, involving a hydrazine (B178648) and a β-dicarbonyl compound. researchgate.net

Theoretical calculations can map the entire reaction pathway, identifying key intermediates, transition states, and activation energies. researchgate.net For instance, DFT calculations could be used to model the reaction between a hydrazine and a suitably substituted β-ketoester. This would elucidate the stepwise mechanism, likely involving initial nucleophilic attack, formation of a pyrazoline intermediate, and subsequent dehydration or oxidation to form the aromatic pyrazole ring. mdpi.comresearchgate.net Such studies help optimize reaction conditions by identifying the rate-determining step and understanding the influence of substituents on reaction kinetics. researchgate.net

Prediction of Spectroscopic Data (e.g., NMR, IR) to Aid Experimental Assignment

DFT calculations are highly effective for predicting spectroscopic properties, which can be invaluable for confirming the structure of newly synthesized compounds. jocpr.comresearchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. iu.edu.sajocpr.com By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. This predicted spectrum can be compared with experimental data to confirm structural assignments. jocpr.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Atom Type | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazole-NH | 12.5-13.5 | Pyrazole C3 | ~145 |

| Pyrazole-CH | ~6.5 | Pyrazole C4 | ~105 |

| O-CH₂ (Butoxy) | ~4.2 | Pyrazole C5 | ~155 |

| O-CH₂ (Ethyl) | ~4.4 | C=O (Ester) | ~162 |

| CH₂ (Butoxy) | ~1.8 | O-CH₂ (Butoxy) | ~68 |

| CH₂ (Butoxy) | ~1.5 | O-CH₂ (Ethyl) | ~61 |

| CH₃ (Butoxy) | ~0.9 | CH₂ (Butoxy) | ~31 |

| CH₃ (Ethyl) | ~1.4 | CH₂ (Butoxy) | ~19 |

| CH₃ (Butoxy) | ~14 | ||

| CH₃ (Ethyl) | ~14.5 |

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. nih.gov These calculations yield a set of normal modes and their corresponding frequencies, which correlate to the absorption bands in an experimental IR spectrum. researchgate.net Theoretical IR spectra help in assigning specific vibrational modes, such as the N-H stretch, C=O stretch of the ester, and C-O stretches of the ether and ester groups. jocpr.com

Table 4: Predicted Key Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | Pyrazole N-H | ~3150-3250 |

| C-H Stretch (aliphatic) | Butoxy/Ethyl CH₂, CH₃ | ~2870-2960 |

| C=O Stretch | Ester Carbonyl | ~1725 |

| C=N Stretch | Pyrazole Ring | ~1580 |

| C-O Stretch | Ester & Ether | ~1100-1250 |

Preclinical Biological Activities and Mechanistic Insights of Ethyl 5 Butoxy 1h Pyrazole 3 Carboxylate Derivatives

Enzyme Inhibition Potentials

The ethyl 1H-pyrazole-3-carboxylate framework has proven to be a privileged scaffold for targeting various enzyme families. By modifying substituents at different positions on the pyrazole (B372694) ring, researchers have successfully developed inhibitors for a range of enzymes implicated in diseases such as cancer, inflammation, and bacterial infections.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

Dihydroorotate dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells. Consequently, DHODH has become a significant target for cancer therapy.

Research into pyrazole-based compounds has identified potent DHODH inhibitors. Specifically, a series of 2-(3-alkoxy-1H-pyrazol-1-yl)azines were investigated for their ability to inhibit human DHODH. nih.gov Within this series, compounds with an alkoxy group at the 3-position of the pyrazole ring, a structure related to the ethyl 5-butoxy-1H-pyrazole-3-carboxylate scaffold, demonstrated significant inhibitory activity. One notable analog, HZ05, emerged as a particularly potent inhibitor of DHODH at nanomolar concentrations. nih.gov The inhibitory effects of these compounds on cell growth could be reversed by the addition of excess uridine, confirming that their mechanism of action is the targeted inhibition of the pyrimidine synthesis pathway. nih.gov

Phosphodiesterase (PDE) Inhibition (e.g., PDE2A)

Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), thereby regulating a multitude of cellular processes. PDE inhibitors have therapeutic applications as anti-inflammatory agents, vasodilators, and antidepressants.

The ethyl pyrazole-carboxylate scaffold has been successfully employed in the design of PDE inhibitors. Through cocrystallography screening, 3,5-dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester was identified as an inhibitor of PDE4D. lbl.gov Structure-activity relationship (SAR) studies revealed that the ethyl group of the carboxylate moiety plays a crucial role in the compound's binding affinity. Deletion of this ethyl group resulted in a substantial decrease in potency against PDE4B, with the IC50 value increasing from 60 µM to over 200 µM. lbl.gov This highlights the importance of the ester group for effective interaction with the enzyme's active site.

Urease Inhibitory Activity

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of peptic ulcers. Therefore, urease inhibitors are being investigated as potential anti-ulcer drugs. derpharmachemica.com

A series of novel substituted pyrazole derivatives based on the ethyl 1H-pyrazole-3-carboxylate scaffold have been synthesized and evaluated for their urease-inhibitory activity. derpharmachemica.com The parent compound, ethyl 4-amino-1-(3-chloro-4-fluorophenyl)-5-cyano-1H-pyrazole-3-carboxylate, and its subsequent derivatives were tested for their ability to inhibit urease extracted from watermelon seeds. Several of these compounds were found to possess remarkable urease-inhibitory effects, indicating the potential of this chemical class for developing new treatments for urease-implicated pathologies. derpharmachemica.comderpharmachemica.com

Kinase Inhibition Studies

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrazole ring is a well-established scaffold in the development of kinase inhibitors. nih.gov

Derivatives of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate have been synthesized and shown to possess potent anti-inflammatory activity, a process often mediated by kinases. nih.gov In a study evaluating these compounds using a carrageenan-induced rat paw edema model, specific derivatives demonstrated significant anti-inflammatory effects. The most active compounds from this series were Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate and Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate. nih.gov

Furthermore, molecular docking studies have shown that pyrazole derivatives can effectively bind to the ATP-binding sites of various kinases, including Aurora A and cyclin-dependent kinase 2 (CDK2), suggesting their potential as anticancer agents. researchgate.net

VEGFR-2 and EGFR Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) are receptor tyrosine kinases that play pivotal roles in tumor angiogenesis and cancer cell proliferation. Dual inhibition of these kinases is a validated strategy in cancer therapy. nih.gov

Numerous studies have demonstrated the potential of pyrazole-based derivatives as potent inhibitors of both EGFR and VEGFR-2. nih.govtandfonline.com In one study, a series of fused pyrazole derivatives were synthesized and evaluated for their anticancer activity. The results identified compounds with potent dual EGFR and VEGFR-2 inhibitory activity. nih.gov For instance, certain pyrano-pyrazolo-pyrimidine derivatives showed potent EGFR inhibition (IC50 = 0.06 µM), while sulfonamide-containing dihydropyrano[2,3-c]pyrazole derivatives were identified as highly effective VEGFR-2 inhibitors (IC50 = 0.22 µM). nih.gov Similarly, thiazolyl-pyrazoline derivatives, which are structurally related to pyrazoles, have also been developed as potent dual inhibitors, with IC50 values in the nanomolar range for both EGFR and VEGFR-2. tandfonline.com

| Compound Class | Target Enzyme | Key Derivative Example | Activity (IC50) |

|---|---|---|---|

| Pyrano-pyrazolo-pyrimidine | EGFR | Compound 3 | 0.06 µM |

| Dihydropyrano[2,3-c]pyrazole | VEGFR-2 | Compound 9 | 0.22 µM |

| Thiazolyl-pyrazoline | EGFR | Compound 10d | 32.5 ± 2.2 nM |

| Thiazolyl-pyrazoline | VEGFR-2 | Compound 10d | 43.0 ± 2.4 nM |

Mechanistic Elucidation of Enzyme-Inhibitor Interactions

Understanding the molecular interactions between inhibitors and their target enzymes is fundamental for rational drug design. Molecular docking and crystallography studies have provided valuable insights into how ethyl pyrazole-carboxylate derivatives bind to their respective targets.

Phosphodiesterase (PDE) Inhibition: X-ray crystallography of a pyrazole derivative bound to PDE4D revealed that the pyrazole ring is positioned within a hydrophobic clamp formed by key amino acid residues. The ethyl group of the carboxylate was found to occupy a specific hydrophobic pocket (the Q1-pocket), explaining its importance for binding affinity. lbl.gov A conserved hydrogen bond is formed between the pyrazole ring's nitrogen atom and an invariant glutamine residue in the active site. lbl.gov

Urease Inhibition: Molecular docking studies of ethyl 4-amino-1-(3-chloro-4-fluorophenyl)-5-cyano-1H-pyrazole-3-carboxylate derivatives with urease have shown hydrogen bonding interactions with the enzyme's active site residues, which is crucial for their inhibitory mechanism. derpharmachemica.com

Kinase (VEGFR-2, EGFR) Inhibition: Docking studies of pyrazole derivatives within the ATP-binding site of kinases like VEGFR-2 and EGFR have revealed key interactions. The pyrazole core acts as a scaffold, positioning various substituents to form hydrogen bonds and hydrophobic interactions with critical amino acid residues. For instance, dual inhibitors of EGFR and VEGFR-2 were shown to effectively occupy the active sites of both enzymes, supporting their observed biological activity. nih.gov Docking of pyrazole derivatives into the VEGFR-2 active site (PDB ID: 2QU5) has shown minimum binding energies, indicating a strong potential for inhibition. researchgate.net

Antimicrobial Research (In Vitro Studies)

Derivatives of this compound belong to the broader class of pyrazole compounds, which have attracted significant scientific interest due to their wide range of biological activities, including antimicrobial properties. nih.govorientjchem.orgnih.gov In vitro research has explored their efficacy against various pathogenic microbes, revealing a promising spectrum of activity.

A series of synthesized ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylate derivatives have been evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net The studies tested these compounds against Gram-positive strains such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative strains including Escherichia coli and Pseudomonas aeruginosa. nih.govresearchgate.net

The results indicated that certain derivatives possess notable antibacterial potency. For instance, Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate demonstrated significant activity against E. coli and P. aeruginosa, with Minimum Inhibitory Concentration (MIC) values nearly as potent as the reference antibiotic, ampicillin (B1664943). nih.govresearchgate.netsrce.hr Other pyrazole derivatives, such as those tethered with thiazolo moieties, have also shown potent activity against Methicillin-resistant Staphylococcus aureus (MRSA) with MIC values as low as 4 μg/ml. nih.gov Similarly, certain aniline-derived pyrazoles were found to be moderate growth inhibitors of S. aureus with MIC values as low as 16 μg/ml. nih.gov

Below is a summary of the antibacterial activity of selected Ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylate derivatives.

| Compound | Bacterial Strain | MIC (μmol/mL) | Reference Drug | Reference Drug MIC (μmol/mL) |

|---|---|---|---|---|

| Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate | Escherichia coli | 0.038 | Ampicillin | 0.033 |

| Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate | Pseudomonas aeruginosa | 0.067 | Ampicillin | 0.067 |

The antifungal potential of ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylate derivatives has been investigated against several fungal strains, including Candida albicans, Candida parapsilosis, and Candida tropicalis. nih.govresearchgate.net The findings reveal that specific structural modifications on the pyrazole ring can lead to significant antifungal activity.

One derivative, Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate, was found to be particularly potent against C. parapsilosis, exhibiting greater activity than the standard antifungal drug fluconazole (B54011). nih.govresearchgate.netsrce.hr Other research into pyrazole carboxamides has also demonstrated notable antifungal activity against phytopathogenic fungi such as Alternaria porri and Rhizoctonia solani. nih.govresearchgate.net

The table below presents the antifungal activity of a key derivative compared to a standard reference drug.

| Compound | Fungal Strain | MIC (μmol/mL) | Reference Drug | Reference Drug MIC (μmol/mL) |

|---|---|---|---|---|

| Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate | Candida parapsilosis | 0.015 | Fluconazole | 0.020 |

The antimicrobial effects of pyrazole derivatives are believed to stem from multiple mechanisms of action. One proposed mechanism is the disruption of the bacterial cell wall, which compromises the structural integrity of the bacterium. nih.gov Furthermore, studies suggest that these compounds can interfere with essential cellular processes by inhibiting the synthesis of the cell wall, proteins, and nucleic acids. nih.gov

A significant target for pyrazole derivatives appears to be DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication, transcription, and repair. nih.goveurekaselect.com By inhibiting this enzyme, these compounds can effectively halt bacterial proliferation. In silico studies have predicted that certain pyrazole derivatives are potent DNA gyrase inhibitors, and subsequent testing confirmed their activity against both Gram-positive and Gram-negative bacteria. nih.gov

Anticancer Research (In Vitro Cell Line Studies)

The pyrazole scaffold is a key feature in many compounds investigated for anticancer properties, with several pyrazole-based drugs approved for cancer therapy. nih.govsemanticscholar.orgmdpi.com Research into this compound derivatives and related compounds has focused on their ability to inhibit the growth of various cancer cell lines in vitro.